
5-(Pyrimidin-5-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrimidin-5-yl)nicotinamide is a heterocyclic compound that combines the structural features of both pyrimidine and nicotinamide. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a crucial role in various biological processes. The combination of these two moieties in this compound makes it a compound of significant interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)nicotinamide typically involves the coupling of a pyrimidine derivative with a nicotinamide derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrimidine reacts with a boronic acid derivative of nicotinamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous dioxane solution at elevated temperatures (around 100°C).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound, often involving crystallization and recrystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields pyrimidine-2-carboxylic acid, while reduction of a nitro group yields the corresponding amine.
Scientific Research Applications
5-(Pyrimidin-5-yl)nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to DNA and RNA synthesis due to its pyrimidine moiety.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. The pyrimidine moiety allows it to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. Additionally, the nicotinamide moiety can modulate the activity of enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Aminonicotinamide: Another nicotinamide derivative with similar biological activities.
Pyrido[2,3-d]pyrimidin-4(1H)-one: A fused heterocyclic compound with applications in medicinal chemistry.
Pyrimidino[4,5-d][1,3]oxazine: A compound with a similar pyrimidine core, used in the synthesis of pharmaceuticals.
Uniqueness
5-(Pyrimidin-5-yl)nicotinamide is unique due to its combination of pyrimidine and nicotinamide moieties, which confer a broad range of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in drug discovery and development.
Properties
CAS No. |
1346687-33-9 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-pyrimidin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15) |
InChI Key |
OJMZSONUQWESMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)

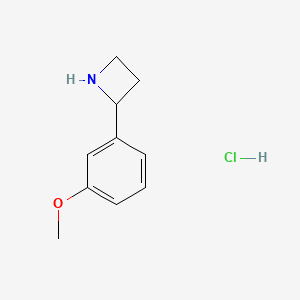
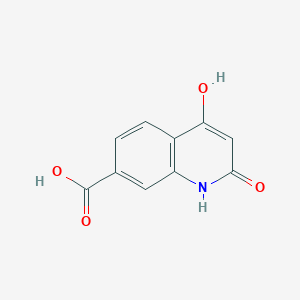
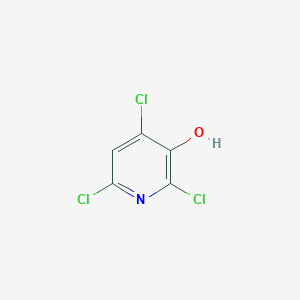

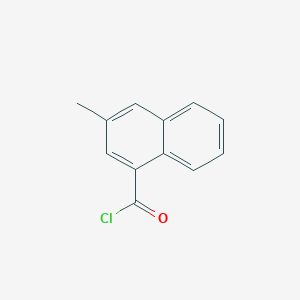
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
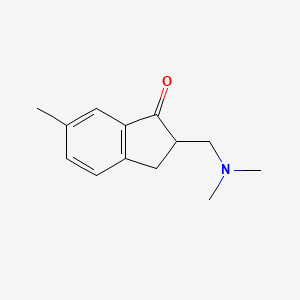
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

